(4-(2-(Furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)(pyrazin-2-yl)methanone
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Overview
Description
The compound contains a furan ring, which is a five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . Furan derivatives have a unique place in medicinal chemistry and are used to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules . The compound also contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms. Pyrazine derivatives are known for their wide range of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for this compound were not found, furan and pyrazine derivatives are often synthesized as part of drug discovery efforts . The incorporation of these nuclei is an important synthetic strategy in medicinal chemistry .
Molecular Structure Analysis
The furan ring is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The presence of the ether oxygen adds polarity and the potential for hydrogen bonding . Pyrazine is a six-membered ring with two nitrogen atoms .
Scientific Research Applications
Synthesis and Structural Analysis
- Alkaloid Derivatives from Actinomycete : Alkaloids with similar structural features have been isolated from the mangrove-derived actinomycete Jishengella endophytica 161111, demonstrating potential anti-H1N1 activity. These compounds include novel structures and known compounds with detailed spectroscopic analysis for structural determination (Wang et al., 2014).
- Innovative Synthesis Approaches : Research on the synthesis of compounds containing the furan moiety, such as naphtho[2,1-b]furan-2-yl derivatives, demonstrates the diversity of chemical reactions and methodologies employed to create complex structures with potential biological activities (Abdelhamid et al., 2012).
Corrosion Inhibition
- Corrosion Prevention on Mild Steel : Studies have focused on compounds with similar structures for the prevention of corrosion on mild steel in acidic media, highlighting their potential as effective inhibitors. These investigations include weight loss method, electrochemical analysis, and surface morphology examination (Singaravelu & Bhadusha, 2022).
Biological Activities
- Antibacterial and Antioxidant Properties : Synthesized derivatives of pyrazoles, including those with furan moieties, have been evaluated for their antibacterial activity against various bacteria strains and antioxidant activities. These studies contribute to understanding the structure-activity relationships and potential therapeutic applications of these compounds (Lynda, 2021).
Mechanism of Action
Target of Action
Furan derivatives have been found to act on various targets or receptors in the body like they act as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Mode of Action
The presence of the ether oxygen in the furan ring adds polarity as well as the potential for hydrogen bonding, which could influence its interaction with its targets .
Biochemical Pathways
Furan derivatives have been found to have broad scope in remedying various dispositions in clinical medicines .
Pharmacokinetics
The furan ring, being a non-polar aromatic compound, is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives have been found to have high therapeutic properties .
Properties
IUPAC Name |
[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-pyrazin-2-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c20-13(14-2-1-9-22-14)11-18-5-7-19(8-6-18)15(21)12-10-16-3-4-17-12/h1-4,9-10,13,20H,5-8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFZUBYCLPZQIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C2=CC=CO2)O)C(=O)C3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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